Enhanced Nucleophilic Substitution Kinetics vs. Thiophene Analog
Kinetic studies demonstrate that the reaction of 2-chloromethylselenophen with aniline proceeds at a quantifiably different rate compared to its thiophene analog 2-(chloromethyl)thiophene, confirming the distinct electronic influence of the selenium heteroatom on side-chain nucleophilic substitution [1].
| Evidence Dimension | Relative rate of nucleophilic substitution with aniline |
|---|---|
| Target Compound Data | Kinetic data obtained for 2-chloromethylselenophen with aniline (specific rate constants provided in the full study) [1] |
| Comparator Or Baseline | 2-(Chloromethyl)thiophene (kinetic data measured under identical conditions) [1] |
| Quantified Difference | The selenophen derivative exhibits a distinct reactivity profile consistent with the lower aromaticity and higher polarizability of selenium [1] |
| Conditions | Reaction with aniline; conditions detailed in J. Chem. Soc., Perkin Trans. 2, 1979, 1347-1352 [1] |
Why This Matters
This kinetic differentiation validates that 2-(Chloromethyl)selenophene cannot be substituted with its thiophene analog without altering reaction rates and, potentially, product distributions.
- [1] A. Arcoria, E. Maccarone, A. Mamo. Nucleophilic substitution in the side chain of five-membered heterocycles. Part 4. Reaction kinetics of selenophen compounds. J. Chem. Soc., Perkin Trans. 2, 1979, 1347-1352. View Source
